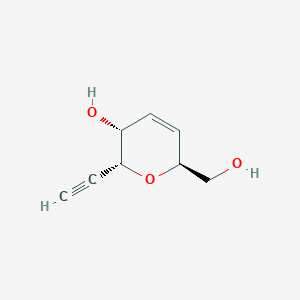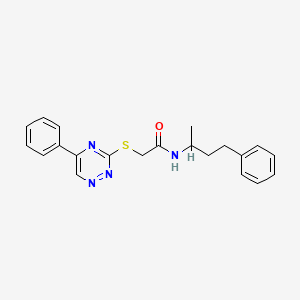
2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a thioether linkage, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate nitrile and hydrazine derivatives under acidic or basic conditions.
Thioether Formation: The triazine derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the thioether derivative with an appropriate acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, sulfonating agents, in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Signal Transduction Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide can be compared with other triazine derivatives, such as:
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Known for its UV-absorbing properties and used in polymer stabilization.
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate: Used in structural and vibrational characterization studies.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C21H22N4OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N4OS/c1-16(12-13-17-8-4-2-5-9-17)23-20(26)15-27-21-24-19(14-22-25-21)18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H,23,26) |
InChI Key |
TWPJECQEOQMNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC(=CN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
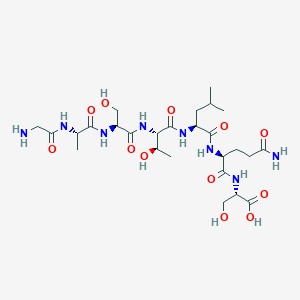
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

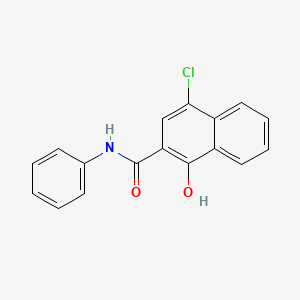
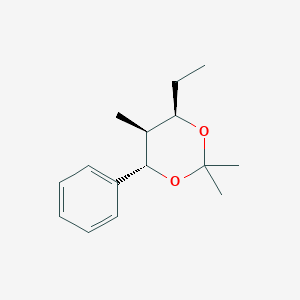

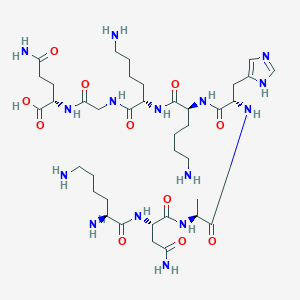
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
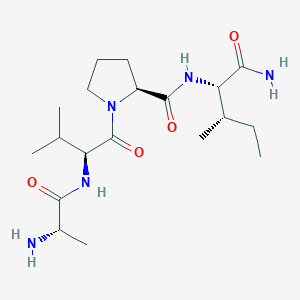

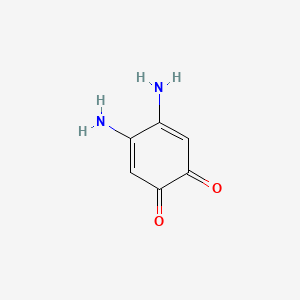
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
